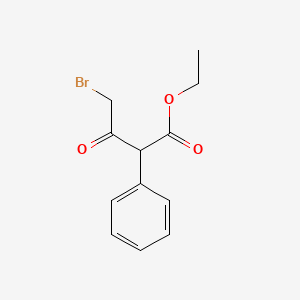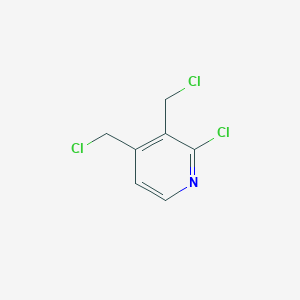
2-Chloro-3,4-bis(chloromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3,4-bis(chloromethyl)pyridine is an organohalide compound that consists of a pyridine core bearing three chlorine atoms and two chloromethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4-bis(chloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2-chloromethylpyridine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .
化学反応の分析
Types of Reactions
2-Chloro-3,4-bis(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methylpyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and methylpyridine derivatives. These products have diverse applications in pharmaceuticals and agrochemicals .
科学的研究の応用
作用機序
The mechanism of action of 2-Chloro-3,4-bis(chloromethyl)pyridine involves its ability to act as an alkylating agent. The chloromethyl groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This property is exploited in its use as a precursor for bioactive compounds .
類似化合物との比較
Similar Compounds
2-Chloromethylpyridine: This compound has a similar structure but lacks the additional chloromethyl group at the 4-position.
2,6-Bis(chloromethyl)pyridine: This compound has chloromethyl groups at the 2 and 6 positions, making it structurally similar but with different reactivity.
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of chloromethyl groups, leading to different chemical properties and applications.
Uniqueness
2-Chloro-3,4-bis(chloromethyl)pyridine is unique due to the presence of two chloromethyl groups at adjacent positions on the pyridine ring. This structural feature imparts distinct reactivity and makes it a valuable intermediate for the synthesis of various derivatives .
特性
分子式 |
C7H6Cl3N |
|---|---|
分子量 |
210.5 g/mol |
IUPAC名 |
2-chloro-3,4-bis(chloromethyl)pyridine |
InChI |
InChI=1S/C7H6Cl3N/c8-3-5-1-2-11-7(10)6(5)4-9/h1-2H,3-4H2 |
InChIキー |
WZWOPWZYHZRVQY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1CCl)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



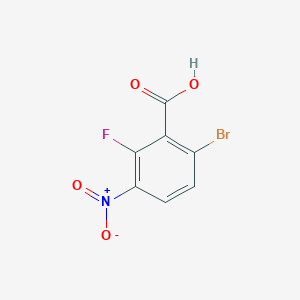
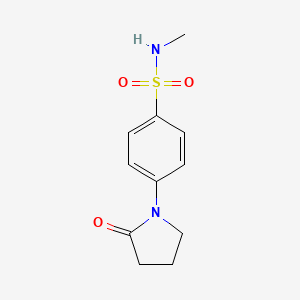
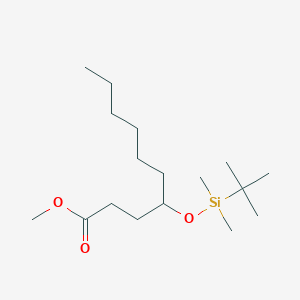
![3-Phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13695251.png)
![1-[4-(1-Imidazolyl)phenyl]guanidine](/img/structure/B13695252.png)
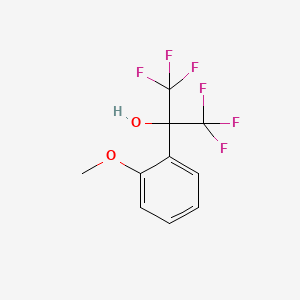
![[3-[(Tetrahydro-2H-pyran-4-yl)methyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13695258.png)
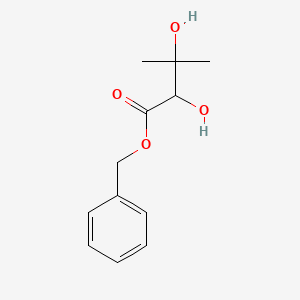

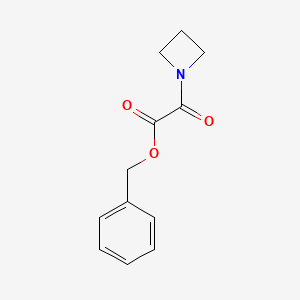
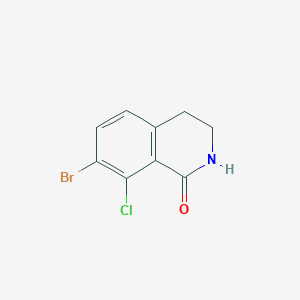
![[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13695315.png)
